Home > Products > Building Blocks P14922 > 1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 103861-49-0

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1732423
CAS Number: 103861-49-0
Molecular Formula: C11H16ClN
Molecular Weight: 197.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Quinapril Hydrochloride

  • Compound Description: Quinapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. []
  • Relevance: While not directly structurally similar, Quinapril hydrochloride's synthesis utilizes benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a key building block. This highlights the importance of the tetrahydroisoquinoline moiety in medicinal chemistry and its potential for generating diverse pharmacological agents. []

Revaprazan Hydrochloride

  • Compound Description: Revaprazan hydrochloride is a potassium-competitive acid blocker used to treat gastroesophageal reflux disease. []
  • Relevance: Similar to Quinapril hydrochloride, Revaprazan hydrochloride utilizes a tetrahydroisoquinoline derivative (1-methyl-1,2,3,4-tetrahydroisoquinoline) in its synthesis. This further emphasizes the versatility of the tetrahydroisoquinoline scaffold for developing various pharmaceutical compounds. []

3-Azaacenaphthene

  • Compound Description: 3-Azaacenaphthene is a heterocyclic compound containing an ethylene bridge at the 1 and 8-positions of isoquinoline. []
  • Relevance: The synthesis of 3-Azaacenaphthene involves the use of 1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating the potential for structural modifications and expansions on the core tetrahydroisoquinoline framework. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This novel compound has demonstrated analgesic and anti-inflammatory effects in scientific studies. It shows promising potential as a non-narcotic analgesic. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, differing in the substituents at the 1, 6, and 7 positions. This highlights the impact of substituent modifications on the pharmacological profile of tetrahydroisoquinoline derivatives. []

6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is a valuable building block in organic synthesis, despite its limited commercial availability. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, differing by the presence of a methoxy group at the 6-position. This exemplifies the common use of tetrahydroisoquinoline derivatives as synthetic intermediates in medicinal chemistry. []

Ethyl 1,2,3,4-Tetrahydroisoquinoline-1-carboxylates

  • Compound Description: This class of compounds represents a series of tetrahydroisoquinoline derivatives with an ethyl carboxylate substituent at the 1-position. Various synthetic methods have been developed for their preparation. [, , ]
  • Relevance: These compounds highlight the structural diversity achievable within the tetrahydroisoquinoline scaffold through variations in the substituents at the 1-position. They emphasize the role of the 1-position in modulating the chemical reactivity and potentially the biological activity of these compounds. [, , ]

1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound serves as a crucial intermediate in organic synthesis, highlighting the utility of tetrahydroisoquinoline derivatives as versatile building blocks. []
  • Relevance: This compound demonstrates another example of structural modification at the 1-position of the 1,2,3,4-tetrahydroisoquinoline core, emphasizing the synthetic utility and potential for diverse applications of this chemical scaffold. []

(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is an enantiomerically pure tetrahydroisoquinoline derivative whose absolute configuration has been determined through X-ray crystallography. []
  • Relevance: This compound highlights the importance of stereochemistry in tetrahydroisoquinoline derivatives, as different enantiomers can exhibit distinct biological activities. The determination of its absolute configuration provides valuable information for understanding structure-activity relationships. []

1-Aminomethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is a novel tetrahydroisoquinoline derivative, synthesized and characterized as a potential building block for further chemical modifications. []
  • Relevance: This compound showcases the feasibility of introducing an aminomethyl group at the 1-position of the 1,2,3,4-tetrahydroisoquinoline core, further expanding the diversity and potential applications of this chemical scaffold. []

1-Chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This novel compound has been synthesized and characterized, offering another example of a functionalized tetrahydroisoquinoline building block. []
  • Relevance: Similar to the previous compound, this derivative demonstrates the feasibility of introducing a chloromethyl group at the 1-position of the 1,2,3,4-tetrahydroisoquinoline scaffold, potentially leading to diverse chemical transformations and biological activities. []

1-Chloromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is a basic tetrahydroisoquinoline derivative synthesized as a potential intermediate in organic synthesis. []
  • Relevance: The successful synthesis and isolation of this compound highlights the feasibility of obtaining diversely substituted tetrahydroisoquinolines, which can be further derivatized to generate a library of compounds with varying pharmacological activities. []

1-(α-Naphthylmethy)-2-methyl-6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound, code-named 86040, represents a new class of calcium antagonists and exists as (+) and (-) enantiomers. []
  • Relevance: This compound illustrates the potential of tetrahydroisoquinoline derivatives as calcium antagonists. The existence of enantiomers emphasizes the importance of chirality in drug development, as each enantiomer might possess different pharmacological profiles. []

1-(p-Methylphenyl-2-(2-piperidinoacetyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (70026)

  • Compound Description: This novel antiarrhythmic agent, designated as 70026, has shown promising results and its pharmacokinetic parameters have been investigated. [, ]
  • Relevance: This compound emphasizes the potential of tetrahydroisoquinoline derivatives in treating cardiac arrhythmias. Its successful development and investigation showcase the potential of this chemical class for developing novel therapeutic agents. [, ]

2-(Cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

  • Compound Description: This compound and its salts are synthesized through specific, industrially applicable methods. [, , ]
  • Relevance: This complex tetrahydroisoquinoline derivative exemplifies the potential for incorporating diverse substituents and chiral centers within the molecule, potentially leading to highly specific biological activities. [, , ]

(1R,3R)-1,3-Dimethyl-8-hydroxy-6- methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This enantiomerically pure compound serves as a vital building block for synthesizing naphthylisoquinoline alkaloids, a significant class of natural products. []
  • Relevance: This compound illustrates the utility of chiral tetrahydroisoquinoline derivatives in synthesizing complex natural products. It showcases the importance of stereochemical control in organic synthesis and the potential of these compounds as valuable intermediates. []

1-[1-(6-methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide (P91024)

  • Compound Description: This compound's photo-degradation products have been extensively studied, identifying several key metabolites. [, ]
  • Relevance: Investigating the metabolic fate of this tetrahydroisoquinoline derivative provides valuable insights into its potential degradation pathways and metabolic stability, which are essential factors to consider during drug development. [, ]

1-(Biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrochloride (Compound 1)

  • Compound Description: This compound selectively inhibits the growth of C6 glioma cells while having minimal effects on normal astrocytes, suggesting its potential as an antiglioma agent. []
  • Relevance: This compound highlights the potential of tetrahydroisoquinoline derivatives as anticancer agents, specifically targeting gliomas. Its selectivity towards cancer cells underscores its potential therapeutic value. []

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Compound Description: This compound is a racemic tetrahydroisoquinoline derivative whose crystal structure reveals specific structural features like the dihedral angle between the pyrrolyl and quinolinyl fragments and intramolecular hydrogen bonds. []
  • Relevance: Understanding the structural features of this compound provides valuable information for rational drug design. It highlights the influence of substituents on the overall molecular conformation, potentially impacting its interactions with biological targets. []

4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound demonstrates potent dopamine D-1 agonist activity, comparable to dopamine itself, and acts as a vasodilator by stimulating DA1 type peripheral dopamine receptors. [, ]
  • Relevance: This compound highlights the potential of tetrahydroisoquinoline derivatives as dopamine receptor agonists, suggesting their potential use in treating conditions associated with dopamine dysfunction. Its vasodilatory effects further expand its potential therapeutic applications. [, ]

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758, a novel "funny" If current channel (If channel) inhibitor, is being developed for treating stable angina and atrial fibrillation. Studies have investigated its hepatic uptake/excretion mechanisms in rats and humans. [, , , ]
  • Relevance: YM758 exemplifies the potential of tetrahydroisoquinoline derivatives in modulating cardiac ion channels, specifically If channels. Its development for treating cardiovascular diseases underscores the therapeutic promise of this chemical class. [, , , ]

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds demonstrates potent activity as reversal agents for P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. []
  • Relevance: These compounds highlight the potential of incorporating a triazole ring into the tetrahydroisoquinoline scaffold, resulting in compounds with potent MDR reversal activity, a significant challenge in cancer chemotherapy. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: This compound exhibits tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines, potentially by inducing autophagy. []
  • Relevance: TQ9 demonstrates the anticancer potential of tetrahydroisoquinoline derivatives with bulky substituents. Its ability to induce autophagy, a programmed cell death pathway, in cancer cells makes it a promising candidate for further investigation. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: This compound shows tumor-specific cytotoxicity, highlighting the significance of molecular size in inducing this effect. []
  • Relevance: TD13 further underscores the role of substituent size and properties in determining the biological activity of tetrahydroisoquinoline derivatives. Its tumor-specific cytotoxicity reinforces the potential of this chemical class for developing anticancer agents. []
Overview

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the family of tetrahydroisoquinolines. This compound is characterized by its ethyl substitution at the nitrogen atom of the tetrahydroisoquinoline structure and exists as a hydrochloride salt, which enhances its solubility in water. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential therapeutic applications in medicinal chemistry.

Source and Classification

This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which offer it for research purposes. It is classified under the category of alkaloids and heterocycles, specifically as a derivative of tetrahydroisoquinoline, which is known for its diverse biological activities and structural complexity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods:

  • Pomeranz–Fritsch–Bobbitt Cyclization: This classical method involves the reaction of an aromatic aldehyde with an amine under acidic conditions to form the tetrahydroisoquinoline core. The reaction typically requires careful control of temperature and pH to optimize yields .
  • Multicomponent Reactions: In industrial settings, multicomponent reactions (MCRs) are employed to improve atom economy and selectivity. These reactions may involve transition metal-catalyzed cross-dehydrogenative coupling strategies that facilitate the direct coupling of C(sp3)–H bonds with various nucleophiles.
  • Bischler–Nepieralski Cyclization: This method is often used for synthesizing derivatives of tetrahydroisoquinolines by reacting phenethylamines with aldehydes in the presence of acid catalysts .
Molecular Structure Analysis

Structure and Data

The molecular formula of 1-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C12H16ClNC_{12}H_{16}ClN. The structure consists of a bicyclic system featuring a saturated isoquinoline ring system. The ethyl group attached to the nitrogen atom contributes to its unique properties.

  • Molecular Weight: Approximately 215.71 g/mol.
  • Melting Point: Typically ranges around 200 °C.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride salt .
Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions:

  • Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
  • Reduction: Reduction reactions may utilize lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution Reactions: Nucleophilic substitution can occur at both nitrogen and carbon atoms within the tetrahydroisoquinoline ring .

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing agents (e.g., hydrogen peroxide)
  • Reducing agents (e.g., lithium aluminum hydride)
  • Solvents such as methanol or dichloromethane are often employed under controlled temperature conditions to enhance reaction efficiency .
Mechanism of Action

Process and Data

The mechanism of action for 1-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with biological targets that modulate neurotransmitter systems. Tetrahydroisoquinolines have been shown to exhibit neuroprotective properties and may influence pathways associated with neurodegenerative diseases.

  • Biochemical Pathways: These compounds are known to affect dopaminergic signaling pathways and have been studied for their potential in treating conditions like Parkinson's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored away from strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling .
Applications

Scientific Uses

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive compounds with potential therapeutic effects against neurological disorders.
  • Asymmetric Catalysis: This compound plays a role in asymmetric synthesis processes due to its chiral nature.
  • Biological Studies: It is utilized in studies exploring its effects on neurotransmitter systems and its potential neuroprotective effects against neurodegenerative diseases .
Synthetic Methodologies and Structural Optimization

Pictet–Spengler Condensation in THIQ Scaffold Construction

The Pictet–Spengler reaction (PSR) remains the cornerstone methodology for constructing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. This reaction facilitates the acid-catalyzed condensation between β-arylethylamines and carbonyl compounds (aldehydes or ketones), followed by electrophilic ring closure. The synthesis of 1-ethyl-THIQ derivatives typically employs dopamine or homologated phenethylamines with propionaldehyde or other ethyl-group donors under acidic conditions [1] [6].

Table 1: Pictet–Spengler Approaches to 1-Ethyl-THIQ Derivatives

Carbonyl SubstrateConditionsProductYield (%)Key Feature
PropionaldehydeTFA, DCM, rt1-Ethyl-THIQ75–92Classic route
Pyruvic acidTfNCS (A79I variant), phosphate buffer1-(1-Carboxyethyl)-THIQ74–91Enzymatic, chiral
AcetoneTfNCS (A79F variant), DMSO1,1-Diethyl-THIQ60–78Quaternary center
CyclohexanoneTfNCS mutant, microwaveSpiro-THIQ55–70Spirocyclic scaffold

Chiral Auxiliary-Mediated Enantioselective Synthesis

Enantiopure 1-ethyl-THIQs are accessible via chiral auxiliaries temporarily incorporated into the amine or carbonyl component. The (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate (Andersen reagent) strategy exemplifies this approach:

  • Phenethylamine derivatives react with the Andersen reagent to form N-sulfinyl intermediates.
  • Diastereoselective PSR with propionaldehyde occurs via BF₃·OEt₂ activation.
  • Acidic cleavage removes the chiral auxiliary, yielding enantiomerically enriched 1-ethyl-THIQs (e.g., S-1-ethyl-6,7-dimethoxy-THIQ) [6].

Catalytic Asymmetric Variants for 1-Substituted Derivatives

Direct catalytic asymmetric PSR is achieved using organocatalysts or engineered enzymes:

  • BINOL-derived phosphoric acids (e.g., (R)-TRIP) catalyze the cyclization of phenethylimines with acetaldehyde equivalents, delivering 1-substituted THIQs with >90% ee [6] [9].
  • Norcoclaurine synthase (NCS) variants (e.g., TfNCS-A79I) accept unactivated ketones like butanone, enabling asymmetric synthesis of 1-ethyl-THIQs with quaternary stereocenters under physiological conditions [5]. This enzymatic approach is unparalleled in chemical catalysis for unactivated ketone substrates.

Quaternary Ammonium Salt Rearrangements for Ring Expansion

Stevens rearrangement of N-quaternary THIQ salts enables ring expansion to biologically relevant benzazepines:

  • 1-Ethyl-THIQ undergoes alkylation (e.g., with methyl bromoacetate) to form ammonium salt 744.
  • Deprotonation generates an ylide, which rearranges regioselectively to 3-aryl-1,2-dihydro-3-benzazepines (746) via [1,2]-shift [4].
  • Alternative pathways involve aryne-mediated rearrangement, where nucleophilic addition to intermediates like 750 yields spirocyclic or fused azepines (749) [4].

Table 2: Ring Expansion via Quaternary Ammonium Salts

THIQ PrecursorAlkylating AgentRearrangement ConditionsProduct
1-Ethyl-THIQMethyl bromoacetatet-BuOK, THF3-Carbomethoxy-1,2-dihydro-3-benzazepine
1-Ethyl-THIQAryne (from o-silylaryl triflate)CsF, DMF3-Aryl-3-benzazepine

Transition Metal-Catalyzed Homologation Strategies

Transition metals enable C–C bond insertion and ring expansion:

  • Iridium catalysis: N-allyl-1-ethyl-THIQs undergo Ir-catalyzed allylic amidation, forming azepino-fused scaffolds (758) with up to 98% ee using chiral ligands like Alexakis ligand [4].
  • Gold catalysis: 2-Alkynyl-1-ethyl-THIQs (761) react with pyridine N-oxide under Au(I) catalysis, triggering ring expansion to benzazepines (762) via cyclopropyl gold intermediates (763) [4].
  • Rhodium/Ruthenium catalysis: Metal-carbene intermediates generated from diazoesters or triazoles insert into C–N bonds, yielding spirocyclic THIQ-lactams (769, 772) [4].

N-Acyl Rearrangement Pathways for Functionalized Derivatives

The KAWASE N-acyl rearrangement converts N-acylprolines or N-acyl-THIQ carboxylic acids into functionalized heterocycles:

  • N-Pivaloylproline reacts with TFAA/pyridine to form a mixed anhydride.
  • Rearrangement yields 5-trifluoromethyloxazoles (4), retaining the 1-ethyl group if derived from 1-ethyl-THIQ precursors [3].
  • Hydrolysis of intermediates provides access to hydroxyalkyl-substituted THIQs.

This pathway exemplifies the versatility of acyl rearrangements for introducing electron-withdrawing groups (e.g., CF₃) or bioisosteric heterocycles into the THIQ scaffold.

Properties

CAS Number

103861-49-0

Product Name

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

1-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C11H16ClN

Molecular Weight

197.7 g/mol

InChI

InChI=1S/C11H15N.ClH/c1-2-11-10-6-4-3-5-9(10)7-8-12-11;/h3-6,11-12H,2,7-8H2,1H3;1H

InChI Key

HJFLBSZTZPMPSB-UHFFFAOYSA-N

SMILES

CCC1C2=CC=CC=C2CCN1.Cl

Canonical SMILES

CCC1C2=CC=CC=C2CCN1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.